molecular formula (C2H4O)nC18H36O2 B1164920 PEG 200 monoisostearate CAS No. 56002-14-3

PEG 200 monoisostearate

Cat. No.: B1164920
CAS No.: 56002-14-3
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Description

PEG 200 Monoisostearate (CAS 56002-14-3) is a non-ionic surfactant belonging to the class of polyethylene glycol fatty acid esters. It is synthesized via the esterification of isostearic acid with polyethylene glycol 200, resulting in a molecule where a hydrophilic PEG chain is linked to a lipophilic isostearic acid tail. This structure confers surfactant properties, making it a compound of interest for its capabilities as an emulsifier, emollient, and lubricant in various research and development contexts. The hydrophilic-lipophilic balance (HLB) value of this and similar PEG esters is a key determinant of their function, generally rendering them suitable for creating oil-in-water emulsions or acting as solubilizers. Its primary research and industrial applications leverage its emulsifying and surface-active properties. In the development of cosmetics and personal care formulations, it is investigated for its role in stabilizing emulsions in products such as skin creams, lotions, and bath oils. In industrial applications, it finds use as a lubricant and softener in textile processing, a component in metalworking fluids, and a viscosity modifier or dispersant in paints, coatings, and latex production. Furthermore, its utility as a surfactant and component in defoamers is explored for use in pesticide formulations and various chemical processes. As a research chemical, this compound offers value for studying the behavior of non-ionic surfactants, the stability of colloidal systems, and the development of novel non-aqueous formulations. It is characterized by low toxicity and is considered readily biodegradable, which makes it a subject of interest for developing environmentally benign chemical processes. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate care, refer to the Safety Data Sheet (SDS) before use, and store it in a cool, dry place in its original container to maintain stability.

Properties

CAS No.

56002-14-3

Molecular Formula

(C2H4O)nC18H36O2

Synonyms

Emerest 2625, TRXDET ISA-4

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Peg 200 Monoisostearate

Esterification Reaction Pathways and Kinetics

The fundamental reaction for producing PEG 200 monoisostearate is the direct esterification of polyethylene (B3416737) glycol 200 with isostearic acid. This reaction involves the formation of an ester bond between the carboxylic acid group of isostearic acid and a hydroxyl group of PEG 200, with the elimination of a water molecule. venus-goa.com The kinetics of this reversible reaction are influenced by several factors, including the type of catalyst used and the reaction conditions. unsoed.ac.id

Catalytic Systems in Polyethylene Glycol Esterification

A variety of catalysts can be employed to accelerate the esterification reaction between polyethylene glycol and fatty acids. These can be broadly categorized as acid catalysts, base catalysts, and organometallic compounds.

Acid Catalysts : Traditional acid catalysts such as sulfuric acid and p-toluenesulfonic acid (p-TSA) are effective in protonating the carbonyl oxygen of the fatty acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of PEG. unsoed.ac.id While efficient, these catalysts can sometimes lead to side reactions and may require neutralization and removal steps.

Alkaline Catalysts : Base catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) can also be used. atamankimya.com These catalysts function by deprotonating the alcohol, making it a more potent nucleophile.

Solid Acid and Base Catalysts : To overcome the separation issues associated with homogeneous catalysts, heterogeneous solid catalysts have been investigated. These include ion-exchange resins, zeolites, and various metal oxides. For instance, solid Brønsted base catalysts have demonstrated high conversion rates (over 90%) and excellent selectivity (greater than 98%) towards monoesters in the transesterification of fatty acid methyl esters with polyethylene glycols. researchgate.net

Organometallic Catalysts : Compounds based on tin, titanium, or zirconium are also utilized as esterification catalysts. They generally offer high activity and selectivity under milder reaction conditions.

Catalyst TypeExamplesTypical Reaction ConditionsAdvantagesDisadvantages
Homogeneous Acidp-Toluenesulfonic acid (p-TSA), Sulfuric acid120-160 °CHigh reaction ratesCorrosion, difficult to separate, potential for side reactions
Homogeneous BasePotassium hydroxide, Sodium methoxide70-160 °CHigh conversionSaponification risk, requires neutralization
Heterogeneous Solid AcidZeolites, Sulfated zirconia140-180 °CEasy separation and reusabilityLower activity compared to homogeneous catalysts
Heterogeneous Solid BaseKF/alumina, Hydrotalcites150-200 °CHigh selectivity to monoesters, reusableCan be sensitive to impurities
OrganometallicTin(II) octoate, Titanium(IV) isopropoxide180-220 °CHigh activity, good thermal stabilityPotential for metal contamination in the final product

Optimization of Reaction Parameters for Monoisostearate Yield and Selectivity

Achieving a high yield and selectivity for the monoisostearate is a primary objective in the synthesis of this compound. This requires careful optimization of several reaction parameters.

Molar Ratio of Reactants : The stoichiometry of PEG 200 to isostearic acid is a critical determinant of the final product distribution. An equimolar ratio or a slight excess of PEG 200 generally favors the formation of the monoester. Conversely, a higher ratio of isostearic acid to PEG 200 will increase the proportion of the diester.

Temperature : The reaction temperature influences the rate of esterification. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote side reactions such as ether cleavage in the PEG chain or dehydration. A typical temperature range for this esterification is between 120 °C and 200 °C. justia.com

Reaction Time : The duration of the reaction is another key parameter. The reaction is typically monitored by measuring the acid value of the mixture, which decreases as the fatty acid is consumed. The reaction is considered complete when the acid value reaches a predetermined low level.

Removal of Water : As esterification is a reversible reaction, the continuous removal of the water produced is essential to drive the equilibrium towards the formation of the ester. This is often achieved by conducting the reaction under a vacuum or by using a Dean-Stark apparatus with an azeotropic solvent. unsoed.ac.id

ParameterTypical RangeEffect on Monoester YieldEffect on Selectivity
Molar Ratio (PEG 200:Isostearic Acid)1:1 to 1.2:1Increases up to an optimal pointHigher PEG ratio favors monoester
Temperature120 - 200 °CIncreases with temperatureCan decrease at very high temperatures due to side reactions
Catalyst Concentration0.1 - 1.0 wt%Increases with concentrationCatalyst dependent
Reaction Time2 - 8 hoursIncreases with timeCan decrease after optimal time due to diester formation

Control of Monoester-Diester Ratios in Synthesis

The presence of both monoesters and diesters is common in the esterification of polyethylene glycols. unsoed.ac.id The relative amounts of these two products are influenced by the reaction conditions. Studies on similar systems, such as the esterification of PEG 400 with oleic acid, have shown that the molar ratio of the reactants plays a significant role in determining the monoester to diester ratio. nih.gov For instance, when the molar ratio of acid to PEG is low (e.g., 0.25:1 to 2:1), the formation of the monoester is favored. nih.gov As this ratio increases, the production of the diester becomes more prominent. nih.gov In some cases, at equilibrium, the diester may be the predominant product. nih.gov Therefore, to maximize the yield of this compound, it is crucial to carefully control the stoichiometry of the reactants and potentially stop the reaction before it reaches equilibrium.

Innovative Synthetic Approaches

To address some of the limitations of traditional esterification methods, such as the use of harsh catalysts and solvents, more sustainable and efficient synthetic routes are being explored.

Solvent-Free Esterification Protocols

Conducting the esterification reaction in the absence of a solvent offers several advantages, including reduced environmental impact, lower costs, and simplified product purification. In a solvent-free system, the reactants themselves serve as the reaction medium. This approach is particularly suitable for the synthesis of PEG esters, as both PEG 200 and isostearic acid are liquids at typical reaction temperatures. The removal of water is often facilitated by applying a vacuum. Research into solvent-free methods for similar reactions has shown promising results, achieving high conversion rates and selectivity. acs.org

Enzymatic Synthesis Techniques

Enzymatic catalysis presents a green and highly selective alternative to chemical catalysis for the synthesis of esters. Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and their high specificity. The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its reuse.

Factors influencing the enzymatic synthesis of PEG esters include the choice of enzyme, the reaction medium, the molar ratio of substrates, and temperature. For example, in the synthesis of PEG 400 oleate (B1233923) using an immobilized lipase (B570770) from Candida sp., the molar ratio of the acid to PEG was found to be a key factor in controlling the monoester to diester ratio. nih.gov Enzymatic reactions are typically carried out under milder conditions (e.g., 40-70 °C) compared to chemical methods, which helps to minimize side reactions and preserve the integrity of the reactants. The conversion of PEG to esters in enzymatic reactions can range from 40-64%, depending on the specific enzyme and substrates used. researchgate.net

Isolation and Purification Strategies for Research-Grade this compound

The synthesis of this compound, like other esterification reactions, typically yields a crude product containing a mixture of the desired monoester, unreacted starting materials (polyethylene glycol 200 and isostearic acid), and byproducts such as diesters. Therefore, effective isolation and purification strategies are crucial to obtain research-grade material with high purity. The choice of purification method depends on the scale of the preparation and the nature of the impurities to be removed.

A common initial step in the purification process involves a liquid-liquid extraction to remove the bulk of unreacted isostearic acid and other nonpolar impurities. The crude reaction mixture can be dissolved in a suitable organic solvent, such as ethyl acetate (B1210297), and then washed with an aqueous basic solution, like a dilute sodium bicarbonate solution. This converts the acidic isostearic acid into its water-soluble salt, which partitions into the aqueous phase and is subsequently removed. The organic layer, containing the PEG esters and unreacted PEG, is then washed with brine and dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate before the solvent is removed under reduced pressure.

Following the initial extraction, chromatographic techniques are the most powerful and widely employed methods for separating the this compound from the remaining impurities, particularly the unreacted PEG 200 and the corresponding diester.

Chromatographic Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique for the purification of PEG fatty acid esters. nih.govresearchgate.net This method separates compounds based on their hydrophobicity. In the case of a this compound mixture, the separation is primarily influenced by the length of the polyethylene glycol chain and the number of fatty acid chains attached.

The general principle of RP-HPLC for this separation involves a nonpolar stationary phase (e.g., C8 or C18 silica (B1680970) gel) and a polar mobile phase, typically a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The more hydrophobic components of the mixture, such as the diester and any remaining free isostearic acid, will have a stronger interaction with the stationary phase and thus elute later than the more polar components like the unreacted PEG 200. The desired this compound, having intermediate polarity, will elute between these extremes.

For preparative scale purification, the conditions of the analytical HPLC method are scaled up. This involves using a larger column packed with the same stationary phase and a higher flow rate. The fractions corresponding to the peak of the this compound are collected, and the solvent is removed to yield the purified product. The purity of the collected fractions can be assessed by analytical HPLC.

Below is a hypothetical data table illustrating the separation of a crude this compound reaction mixture using preparative RP-HPLC.

CompoundRetention Time (minutes)Peak Area (%) in Crude MixturePurity in Collected Fraction (%)
Polyethylene Glycol 2005.215< 1
This compound12.870> 99
PEG 200 Diisostearate18.510< 0.5
Isostearic Acid22.15Not Detected

Column Chromatography

For larger scale purifications where preparative HPLC may not be practical, traditional column chromatography using silica gel can be employed. While PEG-containing compounds can sometimes be challenging to purify on silica due to their polar nature, which can lead to streaking and poor separation, a carefully chosen solvent system can provide good results.

In a typical setup, the crude product is loaded onto a silica gel column, and a gradient of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or a mixture of ethanol (B145695) and chloroform) is used for elution. The less polar compounds, such as the diester, will elute first, followed by the monoester, and finally the highly polar unreacted PEG 200. The fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to determine their composition. The fractions containing the pure monoester are then combined, and the solvent is evaporated.

The following table provides an example of a solvent gradient that could be used for the purification of this compound by column chromatography.

Elution StepSolvent System (v/v)Compound Eluted
1100% HexaneNon-polar impurities
290:10 Hexane:Ethyl AcetatePEG 200 Diisostearate
370:30 Hexane:Ethyl AcetateThis compound
450:50 Ethyl Acetate:MethanolPolyethylene Glycol 200

Characterization of Purity

The purity of the isolated this compound is typically confirmed by a combination of analytical techniques. Analytical RP-HPLC is used to confirm the absence of impurities. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the chemical structure and the ratio of the polyethylene glycol to isostearate moieties. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of the characteristic ester carbonyl group.

Molecular Structure, Aggregation Behavior, and Interfacial Science of Peg 200 Monoisostearate

Conformational Analysis and Molecular Packing Arrangements

PEG 200 monoisostearate is an amphiphilic non-ionic surfactant consisting of a hydrophilic headgroup and a hydrophobic tail. The headgroup is a polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 200 g/mol , which corresponds to approximately 4-5 repeating ethylene (B1197577) oxide units [H−(O−CH2−CH2)n−OH]. acme-hardesty.comatamankimya.com The hydrophobic tail is an isostearate group, which is a saturated 18-carbon fatty acid with branching. This branching, typically a methyl group on the penultimate carbon, distinguishes it from its linear counterpart, stearic acid.

The conformational arrangement of this compound is dictated by the distinct properties of its two constituent parts. The PEG chain is known for its flexibility and water solubility. atamanchemicals.com The conformation of PEG chains on a surface or within an aggregate can vary from a "mushroom" regime at low surface densities to a more extended "brush" regime at higher densities. researchgate.net In the case of PEG 200, the relatively short chain length suggests that it will adopt a less extended conformation compared to higher molecular weight PEGs.

Micellar Formation and Critical Micelle Concentration (CMC) Studies

As an amphiphilic molecule, this compound self-assembles in aqueous solutions to minimize the unfavorable contact between its hydrophobic isostearate tail and water. This process leads to the formation of micelles, which are colloidal aggregates where the hydrophobic tails form a core and the hydrophilic PEG headgroups form a protective outer corona that interfaces with the surrounding water. cosmileeurope.euraccefyn.co The concentration at which these micelles begin to form is known as the Critical Micelle Concentration (CMC). nih.gov

CompoundCMC (Molarity)Notes
PEG 200 Fatty Acid Esters30 - 50 µMGeneral range for PEG 200 esters with stearic or palmitic acid. researchgate.net
Polymeric Micelles (General)10⁻⁶ - 10⁻⁷ MIllustrates the high stability of polymer-based micelles. nih.gov
Small Molecule Micelles (General)10⁻³ - 10⁻⁴ MFor comparison with conventional surfactants. nih.gov

This table presents CMC values for related compounds to provide context due to the absence of specific data for this compound.

Factors Influencing Micellar Aggregation and Stability

The aggregation and stability of this compound micelles are influenced by several environmental and structural factors.

Polymer Composition: The stability of PEGylated micelles is strongly correlated with the architecture of the amphiphilic copolymer. Increased length of the hydrophobic block generally leads to a lower CMC and thus greater stability. utoronto.ca Similarly, the density of the PEG chains in the corona affects stability; a higher PEG density can enhance resistance to dissociation in the presence of serum proteins and prevent aggregation during processes like lyophilization. utoronto.caacs.org

Temperature: Non-ionic surfactants containing polyethylene oxide chains, such as this compound, often exhibit a cloud point. This is the temperature above which the solution becomes cloudy as the surfactant's solubility in water decreases, leading to phase separation. This phenomenon is caused by the dehydration of the PEG chains at elevated temperatures.

pH and Ionic Strength: One of the advantages of non-ionic surfactants is their relative insensitivity to changes in pH and the presence of electrolytes compared to ionic surfactants. nih.gov However, very high salt concentrations can still influence micellization by affecting the hydration of the PEG headgroups, which may alter the CMC and micelle size.

Drug Encapsulation: When used as a drug delivery vehicle, the encapsulation of a hydrophobic drug within the micellar core can further stabilize the micelle. This is due to additional hydrophobic interactions between the drug and the isostearate chains. utoronto.ca

Interfacial Phenomena: Langmuir Monolayers and Surface Adsorption Dynamics

The behavior of this compound at interfaces, such as the air-water interface, is fundamental to its role as a surfactant and emulsifier. When spread at an air-water interface, these molecules can form a monomolecular film known as a Langmuir monolayer. nih.gov

In such a monolayer, the hydrophilic PEG 200 headgroups are anchored in the aqueous phase, while the hydrophobic isostearate tails are directed towards the air. The branched nature of the isostearate tail prevents tight packing, leading to the formation of a liquid-expanded phase, which is less condensed compared to the films formed by equivalent linear-chain fatty acid esters. researchgate.net This results in a larger area per molecule within the monolayer. Studies on similar PEG fatty acid esters have shown that shorter PEG chains (like PEG 200) lead to a smaller area per molecule due to increased ordering of the hydrophilic chains. researchgate.net

The dynamics of adsorption describe the process by which surfactant molecules migrate to and accumulate at an interface. This compound molecules in a bulk solution will spontaneously adsorb to interfaces to lower the system's free energy. researchgate.net This process is driven by the amphiphilic nature of the molecule. The adsorption behavior can be influenced by the substrate's chemistry; PEG chains tend to spread parallel to hydrophilic surfaces, which can lead to ordered, crystalline arrangements. mdpi.com On hydrophobic surfaces, however, adsorption may be less favored, resulting in the PEG chains adopting a more coiled state. mdpi.com This surface activity is key to the function of this compound in stabilizing emulsions, where it forms a protective film at the oil-water interface. cosmileeurope.eu

Hydrophilic-Lipophilic Balance (HLB) Correlations with Systemic Behavior

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant. This value is crucial for selecting the appropriate emulsifier for a given application. utl.pt Surfactants with HLB values in the range of 8 to 18 are typically good for forming oil-in-water (O/W) emulsions. utl.pt

The HLB value for PEG esters where ethylene oxide is the only hydrophilic group can be calculated using the formula: HLB = E/5, where E is the weight percentage of ethylene oxide in the molecule. utl.pt For PEG 200 monostearate, the HLB value is estimated to be around 8.1. mohiniorganics.com A similar compound, PEG 200 monooleate, has an HLB of approximately 8. atamanchemicals.com This value suggests that this compound is an effective emulsifier for O/W systems.

The HLB value is directly related to the length of the PEG chain. As the chain length increases, the molecule becomes more hydrophilic, and the HLB value increases. This relationship is illustrated in the table below for a series of PEG monostearates.

CompoundAverage PEG Molecular WeightCalculated HLB Value
PEG 200 monostearate2008.1 mohiniorganics.com
PEG 400 monostearate40011.7 mohiniorganics.com
PEG 600 monostearate60013.5 mohiniorganics.com
PEG 1000 monostearate100015.7 mohiniorganics.com
PEG 1500 monostearate150016.9 mohiniorganics.com

This table demonstrates the effect of PEG chain length on the HLB value of PEG monostearates.

Molecular Interactions in Multicomponent Systems

In practical applications, this compound is rarely used in isolation and its interactions within multicomponent systems are critical to formulation performance.

Interactions with other Surfactants: When mixed with other surfactants (anionic, cationic, or other non-ionic types), this compound can exhibit synergistic or antagonistic effects. These interactions can lead to the formation of mixed micelles with properties (e.g., CMC, size, solubilization capacity) that differ from those of the individual components.

Interactions with Polymers: this compound can interact with various polymers in a formulation. For example, it can adsorb onto the surface of polymeric nanoparticles or interact with soluble polymers, which can affect the viscosity and stability of the system.

Interactions with Proteins: The PEG chain of the molecule plays a significant role in its biological interactions. PEGylation is a well-known strategy to reduce non-specific protein adsorption onto surfaces. nih.govnih.gov The hydrophilic, flexible PEG chains form a steric barrier that can shield a particle or droplet from opsonization (labeling for clearance by the immune system), thereby increasing its circulation time in vivo. nih.gov However, specific interactions between PEG and certain proteins can still occur through hydrogen bonds and hydrophobic interactions. nih.gov

Solubilization of Active Ingredients: The hydrophobic core of micelles formed by this compound can serve as a reservoir for poorly water-soluble active ingredients, thereby increasing their solubility and stability in aqueous formulations. google.com The efficiency of this solubilization depends on the physicochemical properties of both the active ingredient and the surfactant.

Functional Roles and Systemic Integration in Non Biological Material Science and Chemical Engineering

Polymeric Surfactant and Dispersant Functionality

PEG 200 monoisostearate functions as a nonionic polymeric surfactant. Its structure consists of a hydrophilic polyethylene (B3416737) glycol 200 chain and a hydrophobic isostearate group. This amphiphilic nature allows it to adsorb at interfaces (e.g., oil-water or solid-liquid) to reduce interfacial tension.

As a dispersant, it facilitates the uniform distribution of solid particles within a liquid medium, preventing agglomeration. atamankimya.comatamanchemicals.com The polyethylene glycol chains extend from the particle surface into the surrounding medium, creating a steric barrier that prevents particles from approaching each other too closely. This mechanism is crucial in the formulation of stable, high-performance coatings, inks, and other particle-laden systems. atamankimya.comacme-hardesty.com The effectiveness of PEG esters as surfactants is well-documented, with their properties being adjustable by changing the length of the hydrophilic PEG segment and the hydrophobic fatty acid segment. drugfuture.com

Physicochemical Properties of PEG 200
PropertyValueReference
Average Molecular Weight (g/mol)190 - 210 atamankimya.comkimyagaran.com
AppearanceClear, colorless, viscous liquid atamankimya.com
pH (5-10% solution)4.5 - 7.5 atamankimya.comkimyagaran.com
Specific Gravity1.12 - 1.13 atamankimya.com
Viscosity (at 25°C)~50 cP atamankimya.com
SolubilitySoluble in water and most organic solvents atamankimya.comkimyagaran.com

Rheological Modulation in Polymer and Dispersed Systems

Conversely, in dispersed systems like emulsions or suspensions, the formation of micellar structures or the adsorption of the surfactant onto particle surfaces can lead to an increase in effective particle volume and hydrodynamic interactions, resulting in increased viscosity. betakim.com.tratamanchemicals.com Studies on similar systems involving fumed silica (B1680970) in polyethylene glycol have shown that the molecular weight of the PEG and its ability to form solvation layers around particles are critical factors in determining the rheological behavior of the suspension. researchgate.net This ability to modulate flow characteristics is essential in the formulation of products that require specific viscosity profiles for application and stability, such as paints, lubricants, and cosmetics. betakim.com.tr

Emulsion and Suspension Stabilization Mechanisms in Material Science

Emulsions and suspensions are inherently unstable systems that tend to break down over time through processes like coalescence, flocculation, and sedimentation. ijirss.com this compound provides stabilization through steric repulsion, a powerful mechanism common to non-ionic, polymeric surfactants. researchgate.net

Once adsorbed onto the surface of dispersed droplets or solid particles, the hydrophilic PEG chains extend into the continuous phase. When two particles or droplets approach each other, these polymer chains begin to overlap and interpenetrate. This process is thermodynamically unfavorable as it leads to a loss of configurational entropy and an increase in the local osmotic pressure in the overlap region. The result is a strong repulsive force that keeps the particles separated, preventing aggregation and enhancing the long-term stability of the system. researchgate.netnih.gov This steric stabilization is particularly effective in systems with high electrolyte concentrations, where electrostatic stabilization mechanisms often fail. researchgate.net

Application in Industrial Chemical Processes and Formulations

The multifaceted nature of this compound allows for its use in a variety of industrial chemical processes. Its roles as a lubricant, defoamer, and viscosity controller are critical in optimizing process efficiency and final product quality.

In the design of lubrication systems, this compound serves as an effective boundary lubricant and additive. atamankimya.comatamanchemicals.com Polyethylene glycols and their esters are known for their use in synthetic lubricants, cutting oils, and hydraulic fluids. acme-hardesty.comnbinno.com The compound's polar ester group allows it to adsorb onto metal surfaces, forming a durable, low-friction film. This film physically separates moving parts, reducing wear and friction, particularly under high-load or low-speed conditions where a full hydrodynamic film cannot be maintained. nbinno.com Its stability over a range of temperatures and non-corrosive nature make it a reliable component in industrial machinery and precision equipment. nbinno.com

Foam can be a significant issue in many industrial processes, causing inefficiencies in filling containers and defects in surface coatings. kakhia.org this compound functions as a defoamer or antifoaming agent. atamankimya.comatamanchemicals.comatamanchemicals.com The general mechanism for such an agent requires it to be insoluble in the foaming medium and to possess a low surface tension, allowing it to spread rapidly across the air-liquid interface of foam bubbles. kakhia.org

As the PEG ester spreads, it displaces the original, foam-stabilizing surfactant molecules, creating a localized surface tension gradient (the Marangoni effect). This gradient induces thinning and mechanical instability in the bubble wall (lamella), ultimately leading to its rupture. google.comtechniques-ingenieur.fr Polyether-based surfactants are noted for their good dispersing properties, which aids their function in controlling foam. kakhia.org

Precise viscosity control is crucial for the processing and application of polymer blends and solutions. This compound is employed as a viscosity control agent or modifier in these systems. atamankimya.comacme-hardesty.comatamankimya.com In applications such as paints, inks, and adhesives, it helps to achieve the desired consistency for smooth application and optimal film formation. acme-hardesty.com In polymer manufacturing and processing, it can act as a plasticizer or internal lubricant, reducing the melt viscosity and facilitating processes like extrusion and molding. The ability of PEG esters to modify viscosity is a key function in formulations for cosmetics and industrial lubricants. betakim.com.tratamanchemicals.com

Functional Applications of this compound in Material Science
Functional RolePrimary MechanismIndustrial Application ExamplesReference
Polymeric Surfactant / DispersantReduction of interfacial tension; steric hindranceInks, water-based coatings, pigment dispersions atamankimya.comacme-hardesty.com
Rheology ModifierAlteration of intermolecular/interparticle forcesPaints, adhesives, polymer solutions betakim.com.tratamanchemicals.com
Emulsion StabilizerFormation of a steric barrier at the oil-water interfaceCutting fluids, industrial emulsions, polishes betakim.com.trresearchgate.net
Lubricant AdditiveAdsorption on surfaces to form a low-friction filmSynthetic lubricants, metalworking fluids, hydraulic fluids acme-hardesty.comnbinno.com
Defoaming AgentDestabilization of foam lamellae via surface tension gradientsPulp & paper processing, chemical manufacturing, wastewater treatment atamanchemicals.comkakhia.org

Humectant Properties in Material Preservation

This compound, by virtue of its polyethylene glycol (PEG) backbone, exhibits significant humectant properties, which are crucial in various material science applications. The hygroscopic nature of the polyoxyethylene chains allows the molecule to attract and retain moisture from the atmosphere. nih.govatamankimya.comatamanchemicals.com This characteristic is particularly pronounced in lower molecular weight PEGs, such as PEG 200. atamankimya.comatamanchemicals.com The esterification with isostearic acid does not negate this property, as the fundamental mechanism of moisture absorption is related to the ether linkages in the PEG chain.

In material preservation, this function is leveraged to control the water content within a formulation, preventing it from drying out and maintaining its desired physical properties and stability. For instance, in the formulation of inks and adhesives, PEG 200 and its esters act as humectants, ensuring consistent viscosity and preventing premature drying on application equipment. atamankimya.comacme-hardesty.com The ability to bind water is also utilized in the treatment of porous polymer materials like wood. mdpi.com By replacing water within the wood's cellular structure, PEG-based compounds can enhance dimensional stability, preventing the warping or shrinking that occurs with changes in environmental humidity. atamanchemicals.commdpi.com

The effectiveness of PEG in improving the dimensional stability of wood, as measured by the anti-swelling efficiency (ASE), varies with its molecular weight.

Table 1: Effect of PEG Molecular Weight on Anti-Swelling Efficiency (ASE) of Mytilaria laosensis Timber

PEG Molecular WeightWeight Percent Gain (WPG) (%)Anti-Swelling Efficiency (ASE) (%)
400~3061.43
600~30-
1500-71.22
Data sourced from mdpi.com.

Binder and Adhesion Promotion in Composite Materials

In the context of composite materials, this compound functions less as a primary structural binder and more as a specialized processing aid, modifier, and adhesion promoter. The base polymer, PEG 200, is utilized as a binder in the preparation of technical ceramics and as a modifier and binder in latex paint formulations. atamanchemicals.comatamankimya.comacme-hardesty.com The ester form, specifically polyethylene glycol fatty acid esters, has been identified as a highly effective internal lubricant in the processing of thermoplastics. google.com In this role, it reduces the internal friction between polymer particles, promoting the formation of a homogeneous, flowable melt and improving plasticization. google.com

Integration into Advanced Material Constructs

This compound is a compound well-suited for application as an organic phase change material (PCM) for thermal energy storage (TES). Both of its constituent components, polyethylene glycol and fatty acids (like isostearic acid), are recognized as effective PCMs. researchgate.netmdpi.com These materials store and release significant amounts of latent heat during their solid-liquid phase transitions, which occurs at a nearly constant temperature. nih.gov

Table 2: Thermal Properties of Various PEG-Based Phase Change Materials

PCM SystemPhase Change Temperature (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/m·K)
Pure PEG 4004-8-~0.2-0.3
Pure PEG 6000~60221.3-
Mica-stabilized PEG (M400/PEG)46.0377.75~2.4x Pure PEG
PEG/MgCaCO3 Composite (P-10-MCC)35-57152.5Enhanced
PEG-1000/PMMA/MWCNT (0.7 wt%)40.4139.660.501
Data compiled from nih.govmdpi.comnih.govustb.edu.cne3s-conferences.org.

In the field of solid-state batteries, this compound can function as a plasticizer to enhance ionic conductivity in solid polymer electrolytes (SPEs). The ion conduction mechanism in PEO-based SPEs relies on the interaction between ether oxygen atoms in the ethylene (B1197577) oxide (EO) units and mobile cations (e.g., Li⁺, Na⁺). ncepu.edu.cn The segmental motion of the flexible polymer chains facilitates the transport of these ions. ncepu.edu.cn

A primary challenge in SPEs is the high crystallinity of polymers like PEO at ambient temperatures, as ion transport occurs predominantly in the amorphous phase. The addition of plasticizers is a key strategy to reduce this crystallinity, lower the glass transition temperature, and thereby improve polymer chain flexibility and ionic conductivity. chalcogen.ro this compound, with its flexible PEG chain and a bulky, non-polar isostearate tail, is structurally ideal for this role. It can intercalate between polymer chains, disrupting crystalline packing and increasing the volume of the amorphous phase where ion movement can occur. This leads to a significant increase in ionic conductivity, a critical parameter for battery performance. chalcogen.ro

Table 3: Ionic Conductivity Enhancement in PEG-Based Solid Polymer Electrolytes

Electrolyte SystemTemperature (°C)Ionic Conductivity (S/cm)
Pure PEG (MW 4,000)305.41 x 10⁻⁸
80% PEG + 20% CH₃COONa307.9 x 10⁻⁶
PEO without HACC-TFSI303.80 x 10⁻⁶
PEO with HACC-TFSI301.77 x 10⁻⁵
Data sourced from chalcogen.ronih.gov.

This compound is a non-ionic surfactant, an amphiphilic molecule whose structure is ideally suited for the surface engineering of colloidal nanoparticles to ensure their long-term dispersion stability. dynaglycolsindia.comnih.gov Colloidal dispersions are inherently unstable and tend to aggregate to minimize surface energy. researchgate.net Stabilization is achieved by modifying the nanoparticle surface.

As an amphiphile, this compound possesses a lipophilic (hydrophobic) isostearate tail and a hydrophilic polyethylene glycol head. When introduced into a colloidal system, the lipophilic tail preferentially adsorbs onto the surface of the nanoparticle. The hydrophilic PEG chains then extend into the surrounding aqueous medium. nih.gov This creates a steric barrier—a hydrated polymer layer on the particle surface—that physically prevents particles from approaching one another closely enough for van der Waals attractive forces to cause irreversible aggregation. nih.gov This process, often termed PEGylation, is a cornerstone of nanoparticle formulation, enhancing stability against changes in pH or the presence of electrolytes. researchgate.net The stability of dispersions stabilized by similar PEG-fatty acid surfactants has been shown to be concentration-dependent, with highly stable systems achievable. researchgate.net

Table 4: Aqueous Stability of Polyethylene Glycol Dioleate Sulfonate (PDOS) Surfactant

Concentration (wt%)Zeta Potential (mV)Stability Classification
0.05-96.8Highly Stable
0.1-90.5Highly Stable
0.3-89.6Highly Stable
0.5-82.3Highly Stable
1.0-64.4Highly Stable
Data sourced from researchgate.net. Zeta potential is an indicator of dispersion stability.

Role as a Reaction Medium and Catalytic Component in Organic Transformations

Polyethylene glycol and its derivatives are recognized as highly effective and environmentally benign reaction media for organic synthesis. researchgate.netresearchgate.netdntb.gov.ua PEG 200, the backbone of this compound, is noted for being an efficient, green, and biocompatible medium for various chemical transformations. researchgate.netresearchgate.net These solvents are advantageous due to their low volatility, thermal stability, and recyclability.

Beyond serving as a solvent, PEG-based molecules can also act as phase-transfer catalysts (PTCs). tandfonline.comresearchgate.net In multiphasic reaction systems (e.g., solid-liquid or liquid-liquid), the polyoxyethylene chain can complex with metal cations, similar to the action of crown ethers. bme.hu This complex can then transport the cation and its associated anion from an aqueous or solid phase into an organic phase where the reaction occurs, thereby dramatically increasing reaction rates. bme.humdpi.comnih.gov this compound, being a surfactant, would be particularly effective in this role, enhancing interfacial contact between phases while simultaneously acting as the cation carrier. The use of immobilized PEG as a PTC has demonstrated high efficiency and selectivity in reactions such as cross-aldol condensation. mdpi.comnih.gov

Table 5: Performance of Immobilized PEG as a Phase-Transfer Catalyst in HPA Synthesis

Catalyst Amount (mol%)IBA Conversion (%)HPA Selectivity (%)
0.182.498.5
0.2590.198.2
0.596.598.1
0.7596.898.0
1.096.997.8
Reaction: Cross-aldol condensation of isobutyraldehyde (B47883) (IBA) and formaldehyde (B43269) to form hydroxypivaldehyde (HPA). Data sourced from mdpi.com.

Degradation Pathways, Stability Profiling, and Environmental Fate of Peg 200 Monoisostearate

Chemical Degradation Mechanisms (e.g., Hydrolytic Cleavage, Oxidative Degradation)

The chemical breakdown of PEG 200 monoisostearate primarily occurs through two main pathways: hydrolytic cleavage of the ester bond and oxidative degradation of the polyethylene (B3416737) glycol backbone.

Hydrolytic Cleavage: The ester linkage is a key site for degradation and is susceptible to hydrolysis, a reaction with water that cleaves the bond. nih.govnih.gov This process breaks the molecule into its constituent parts: polyethylene glycol 200 and isostearic acid. The rate of this reaction is significantly influenced by pH, with cleavage being accelerated in both acidic and, particularly, basic conditions. nih.gov This mechanism is a primary determinant of the compound's stability in aqueous formulations.

Oxidative Degradation: The polyethylene glycol portion of the molecule is vulnerable to auto-oxidation, especially in the presence of oxygen, heat, or light. hamptonresearch.comhamptonresearch.comresearchgate.net This degradation is a complex process involving the formation of hydroperoxides, which can then decompose to initiate a series of reactions. tu-dresden.de The process can lead to random scission of the polyether chain, resulting in a reduction of the polymer's molecular weight. korea.ac.kr The terminal alcohol groups of the PEG chain can also be oxidized. nsf.gov This oxidative breakdown can alter the chemical and physical properties of the material over time. hamptonresearch.com

Influence of Environmental Stressors on Compound Stability (e.g., Temperature, pH, Light Exposure)

The stability of this compound is not inherent but is significantly influenced by external environmental factors. Temperature, pH, and light exposure are critical stressors that can accelerate its degradation. hamptonresearch.com

Temperature: Elevated temperatures increase the rate of both hydrolytic and oxidative degradation. hamptonresearch.comhamptonresearch.com Thermal degradation of PEG in the presence of air can lead to chain scission and the formation of low molecular weight products. korea.ac.kr Storing PEG solutions at refrigerated (4°C) or frozen (-20°C) temperatures enhances their stability compared to room temperature storage. hamptonresearch.com

pH: The pH of the surrounding medium has a profound effect on the hydrolytic stability of the ester bond. PEG esters can undergo rapid hydrolysis in basic solutions. nih.gov Acidic conditions can also catalyze hydrolysis, although often to a lesser extent. Studies on PEG itself show that aging can lead to a reduction in pH due to the formation of acidic degradation products like carboxylates. hamptonresearch.com

Light Exposure: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation pathways. hamptonresearch.comhamptonresearch.com Protecting PEG-containing solutions from light is a recommended practice to minimize aging and degradation. hamptonresearch.com The presence of oxygen is also a critical factor, as oxidation is significantly reduced in an inert atmosphere, such as when purged with argon. hamptonresearch.comhamptonresearch.com

The following table summarizes the impact of these environmental stressors on the stability of PEG esters.

Environmental StressorEffect on this compoundPrimary Degradation Pathway AffectedReferences
High TemperatureAccelerates degradation rateOxidative Degradation & Hydrolytic Cleavage hamptonresearch.comhamptonresearch.comkorea.ac.kr
High/Low pHAccelerates ester bond cleavage, particularly in basic conditionsHydrolytic Cleavage nih.gov
Light Exposure (UV)Initiates and accelerates chain degradationOxidative Degradation hamptonresearch.comhamptonresearch.com
Oxygen PresenceEssential for oxidative degradation to occurOxidative Degradation hamptonresearch.comresearchgate.net

Characterization of Degradation Products and Residual Impurities

The degradation of this compound results in a variety of smaller molecules. Additionally, residual impurities from the manufacturing process may be present.

Degradation Products:

From Hydrolysis: The primary products of hydrolytic cleavage are Polyethylene Glycol 200 and Isostearic Acid .

From Oxidation: Oxidative degradation of the PEG chain is more complex and can generate a range of products. Studies on PEG have identified low molecular weight esters, including formic esters, as main products of thermal degradation. korea.ac.kr Other identified products include aldehydes such as formaldehyde (B43269) and acetaldehyde , and carboxylates like formic acid and glycolic acid . nsf.govnih.govresearchgate.net Chain cleavage can also yield shorter-chain PEGs. nsf.gov

Residual Impurities: The manufacturing process of PEG esters can leave behind trace amounts of unreacted starting materials and by-products. The most notable of these are ethylene (B1197577) oxide and 1,4-dioxane , which are potential process-related impurities in all PEG-based materials. atamanchemicals.comresearchgate.net Manufacturers strive to remove these impurities from the final product. researchgate.net

The table below details the potential degradation products and impurities associated with this compound.

TypeCompoundOriginReferences
Degradation ProductPolyethylene Glycol 200Hydrolysis nih.govnih.gov
Degradation ProductIsostearic AcidHydrolysis nih.govnih.gov
Degradation ProductFormaldehyde, AcetaldehydeOxidative Degradation of PEG chain nih.govresearchgate.net
Degradation ProductFormic Acid, Glycolic AcidOxidative Degradation of PEG chain nsf.govresearchgate.net
Degradation ProductFormic EstersThermal/Oxidative Degradation of PEG chain korea.ac.kr
Residual ImpurityEthylene OxideManufacturing Process atamanchemicals.comresearchgate.net
Residual Impurity1,4-DioxaneManufacturing Process atamanchemicals.comresearchgate.net

Implications for Material Lifetime and Sustainable Resource Management

The degradation pathways of this compound have significant implications for the lifetime of products in which it is used and for broader sustainable resource management.

The rate of chemical degradation directly determines the material's service life. mdpi.com For formulations such as lotions or industrial lubricants, the breakdown of the surfactant can lead to a loss of performance, phase separation, and changes in viscosity, necessitating premature replacement. This lack of long-term stability can limit the applications of PEG-based materials and increases waste generation. researchgate.net

Biodegradation Potential and Environmental Persistence in Engineered Systems

When products containing this compound are washed down the drain, they enter engineered systems like wastewater treatment plants. The compound's fate in these systems is determined by its biodegradability.

PEGs are generally considered to be biodegradable by a variety of microorganisms. hibiscuspublisher.comnih.gov The biodegradation of the PEG chain typically initiates with the enzymatic oxidation of the terminal alcohol group, a process catalyzed by enzymes like PEG dehydrogenase. nih.govnsf.gov This is followed by further oxidation and cleavage of the ether bonds, breaking the polymer into smaller units that can be assimilated by microorganisms. nsf.gov Lower molecular weight PEGs, such as PEG 200, are degraded more readily than their high molecular weight counterparts. nsf.govnih.gov

The ester linkage in this compound is also susceptible to enzymatic hydrolysis by microbial esterases, which would cleave the molecule into PEG 200 and isostearic acid. Both of these resulting compounds are known to be biodegradable.

The environmental persistence of this compound is expected to be low in aerobic environments where microbial activity is high. However, its degradation is significantly slower under anoxic (oxygen-deficient) conditions, suggesting that its persistence could be greater in anaerobic environments like some sediments or deeper groundwater. nsf.gov Therefore, while readily biodegradable under the typical aerobic conditions of a wastewater treatment plant, its persistence can vary depending on the specific environmental conditions. nsf.govrsc.org

Advanced Analytical and Spectroscopic Characterization of Peg 200 Monoisostearate

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in PEG 200 monoisostearate, confirming its molecular structure.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to its constituent parts: the long alkyl chain of isostearate, the ester linkage, and the polyoxyethylene backbone. A strong absorption band is typically observed around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The presence of the polyethylene (B3416737) glycol chain is confirmed by a prominent, broad band around 1100 cm⁻¹, attributed to the C-O-C ether stretching vibrations. frontiersin.org Aliphatic C-H stretching vibrations from the isostearic acid chain and the PEG backbone appear in the region of 2850-3000 cm⁻¹. acs.org

Raman Spectroscopy: Raman spectroscopy offers complementary information. The C-H stretching vibrations of the methylene (B1212753) groups in the alkyl chain and PEG backbone are prominent in the 2800-3000 cm⁻¹ region. researchgate.net The CH₂ bending and twisting modes can be observed between 1400 and 1500 cm⁻¹. thermofisher.com While the carbonyl stretch is typically weaker in Raman than in FTIR, it can still be identified. Raman is particularly sensitive to the conformation of the polyoxyethylene chain. whiterose.ac.uk

Table 1: Key Vibrational Frequencies for this compound
Vibrational ModeTypical FTIR Wavenumber (cm⁻¹)Typical Raman Shift (cm⁻¹)Assignment
C-H Stretch (Alkyl)2850 - 29602850 - 2960Isostearate and PEG backbone
C=O Stretch (Ester)1735 - 17451735 - 1745Ester linkage
CH₂ Bend (Scissoring)~14651440 - 1484Isostearate and PEG backbone
C-O Stretch (Ester)1170 - 12501170 - 1250Ester linkage
C-O-C Stretch (Ether)1090 - 11501090 - 1150PEG backbone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular environment of each atom.

¹H NMR: The ¹H NMR spectrum provides a quantitative map of the protons in the molecule. The most prominent signal is a large, broad peak around 3.6 ppm, which corresponds to the repeating ethylene (B1197577) oxide units (-OCH₂CH₂-) of the PEG chain. researchgate.netnih.gov Protons on the carbon adjacent to the ester oxygen (R-COO-CH₂-) typically appear downfield, around 4.2 ppm, due to the deshielding effect of the carbonyl group. acs.org The signals from the aliphatic protons of the isostearate chain appear upfield, between approximately 0.8 ppm (terminal methyl group) and 2.3 ppm (methylene group alpha to the carbonyl). Purity can be assessed by comparing the integration of the terminal PEG protons to the repeating monomer units, which allows for the calculation of the average degree of ethoxylation and molecular weight. nih.govacs.org The absence of a significant peak for the terminal hydroxyl group of the initial PEG reagent can indicate a high degree of esterification. researchgate.net

¹³C NMR: The ¹³C NMR spectrum complements the proton data. The carbons of the repeating ethylene oxide units show a strong signal around 70 ppm. The carbonyl carbon of the ester group is typically found in the 170-175 ppm region. Carbons of the isostearate alkyl chain resonate in the 14-40 ppm range.

Table 2: Typical NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃)
Group¹H NMR (ppm)¹³C NMR (ppm)
Alkyl CH₃ (Isostearate)~0.88~14
Alkyl (CH₂)n (Isostearate)1.2 - 1.622 - 35
CH₂-C=O (Isostearate)~2.3~34
-(OCH₂CH₂)n- (PEG Backbone)~3.64~70.5
-COO-CH₂- (Ester Linkage)~4.2~64
C=O (Ester)N/A~174

Mass Spectrometry (LC-MS/MS) for Compositional Analysis and Molecular Weight Distribution

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is indispensable for analyzing the complex composition of ethoxylated surfactants like this compound. researchgate.net This compound consists of a distribution of oligomers, each differing by the number of ethylene oxide units.

LC-MS/MS: This technique first separates the different components of the mixture by LC, which are then ionized and detected by the mass spectrometer. Electrospray ionization (ESI) is a common method used for such polymers, often detecting the molecules as sodiated ([M+Na]⁺) or ammoniated ([M+NH₄]⁺) adducts. The resulting mass spectrum shows a series of peaks, each separated by 44 Da, which corresponds to the mass of a single ethylene oxide (-CH₂CH₂O-) repeating unit. frontiersin.org This allows for the precise determination of the molecular weight distribution of the PEG chain in the ester. The data can be used to calculate the average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the surfactant. nih.gov Tandem MS (MS/MS) can be used to fragment selected ions to confirm the identity of the fatty acid and the PEG chain structure.

Table 3: Hypothetical ESI-MS Data for this compound (Isostearic Acid MW ≈ 284.48 g/mol)
Ethylene Oxide Units (n)Molecular Weight (C₁₈H₃₆O₂ + (C₂H₄O)n)Observed m/z ([M+Na]⁺)Relative Abundance (%)
2372.57395.5615
3416.61439.6045
4460.65483.64100
5504.69527.6885
6548.73571.7240

Thermal Analysis Techniques (DSC, TGA) for Phase Behavior and Thermal Transitions

Thermal analysis techniques are used to characterize the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly informative.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions. For this compound, DSC can be used to determine its melting point (Tm) and crystallization temperature (Tc). The low molecular weight PEG 200 is a liquid at room temperature, but the isostearate chain can impart solid-like properties, resulting in a melting transition. The DSC thermogram can reveal the phase behavior, which is influenced by both the fatty acid chain and the PEG chain length distribution. nih.gov A single glass transition temperature (Tg) would indicate good compatibility between the constituent polymer segments. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com This technique is used to evaluate the thermal stability of the compound. The TGA curve shows the temperature at which degradation begins (onset temperature) and the temperature of maximum decomposition rate. setaramsolutions.com For PEG esters, decomposition typically starts at temperatures well above 200°C, indicating good thermal stability for most applications. researchgate.net

Table 4: Representative Thermal Properties of PEG Esters
ParameterTechniqueTypical Value RangeInformation Provided
Melting Point (Tm)DSC30 - 40 °CSolid-to-liquid phase transition
Enthalpy of Fusion (ΔHm)DSCVariesEnergy required for melting; related to crystallinity
Onset Decomposition Temp (Td)TGA> 250 °CTemperature at which significant mass loss begins

Rheological Characterization of Solution and Dispersion Viscoelasticity

Rheology is the study of the flow and deformation of matter. The rheological properties of aqueous solutions and dispersions of this compound are critical for its application as a thickener and stabilizer. Surfactant solutions often exhibit complex, non-Newtonian behavior. researchgate.net

The viscosity of this compound solutions typically increases with concentration. At higher concentrations, the surfactant molecules can self-assemble into ordered structures (liquid crystalline phases), leading to a significant increase in viscosity and viscoelastic properties. youtube.com The flow behavior is often pseudoplastic, or shear-thinning, where the apparent viscosity decreases as the shear rate increases. researchgate.net This is a desirable property in many formulations. Rheological measurements are also sensitive to temperature; viscosity generally decreases as temperature increases. The addition of other components, such as polymers or salts, can profoundly affect the rheological properties of the surfactant system. rsc.orgmsu.ru

Table 5: Effect of Concentration on the Viscosity of a Typical Ethoxylated Surfactant Solution
Concentration (wt%)Viscosity at Low Shear Rate (mPa·s)Viscosity at High Shear Rate (mPa·s)Rheological Behavior
5109Near-Newtonian
1515040Shear-thinning
302500200Strongly Shear-thinning

Surface and Interfacial Tension Measurements in Multiphase Systems

As a surfactant, a primary function of this compound is to reduce surface and interfacial tension. These properties are quantified using techniques like the Du Noüy ring method or pendant drop tensiometry.

Surface Tension: In an aqueous solution, this compound molecules migrate to the air-water interface, orienting their hydrophobic isostearate tails towards the air and their hydrophilic PEG heads towards the water. This disrupts the cohesive energy of the water molecules at the surface, thereby lowering the surface tension. As the surfactant concentration increases, the surface tension decreases until it reaches a plateau.

Critical Micelle Concentration (CMC): The concentration at which the surface becomes saturated with surfactant molecules and they begin to self-assemble in the bulk solution into aggregates called micelles is known as the Critical Micelle Concentration (CMC). nih.gov The CMC is a key parameter for any surfactant and is identified as the point on a plot of surface tension versus log of concentration where the surface tension value becomes relatively constant. nih.gov

Interfacial Tension: In a system containing two immiscible liquids, such as oil and water, this compound reduces the interfacial tension between them, facilitating the formation of an emulsion.

Table 6: Surface Properties of a Representative PEG Ester in Aqueous Solution
ParameterTypical Value
Critical Micelle Concentration (CMC)10⁻⁴ - 10⁻³ M
Surface Tension at CMC (γ_cmc)30 - 40 mN/m
Interfacial Tension vs. Mineral Oil (at 1% conc.)< 5 mN/m

Light Scattering Techniques (DLS, SAXS) for Aggregation Behavior and Particle Size Analysis

Light scattering techniques are used to investigate the aggregation behavior of this compound in solution, specifically the size and shape of the micelles formed above the CMC.

Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. From these fluctuations, the diffusion coefficient of the particles can be calculated, which in turn is used to determine their hydrodynamic radius (Rh) via the Stokes-Einstein equation. DLS is a rapid and effective method for measuring the average size and size distribution of surfactant micelles or emulsion droplets stabilized by the surfactant. acs.orgnih.gov

Small-Angle X-ray Scattering (SAXS): SAXS provides more detailed structural information about the aggregates on a nanometer scale. rsc.org By analyzing the scattering pattern of X-rays at very small angles, one can determine the size, shape (e.g., spherical, cylindrical), and internal structure of the micelles. nih.govresearchgate.net SAXS can distinguish between different liquid crystalline phases that may form at higher surfactant concentrations and can be used to study how factors like temperature or additives influence the aggregation behavior. nih.gov

Table 7: Micellar Characterization by Light Scattering
ParameterTechniqueTypical ResultInformation Obtained
Hydrodynamic Radius (Rh)DLS5 - 15 nmAverage size of micelles in solution
Polydispersity Index (PDI)DLS< 0.3Width of the micelle size distribution
Micelle ShapeSAXSSpherical or EllipsoidalElucidation of aggregate morphology
Aggregation Number (N_agg)SAXS/Fluorescence50 - 150Average number of molecules per micelle

Microscopic Techniques for Morphological Investigation of Self-Assembled Structures

The morphology of self-assembled structures originating from amphiphilic molecules like this compound is crucial for understanding their behavior and potential applications. Advanced microscopic techniques are indispensable for visualizing these nanoscale and microscale architectures. Techniques such as Transmission Electron Microscopy (TEM), particularly with cryogenic methods (cryo-TEM), and Atomic Force Microscopy (AFM) provide detailed insights into the size, shape, and surface topography of the aggregates formed by this compound in various environments.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful method for observing the morphology of self-assembled structures in their native, hydrated state. filab.fr This technique involves the rapid vitrification of an aqueous dispersion of the sample, which preserves the structures without the artifacts that can be introduced by conventional sample preparation methods like staining or dehydration. filab.fr For this compound, which would form structures such as micelles or vesicles in an aqueous solution, cryo-TEM can reveal detailed information about their size distribution, shape, and lamellarity. The principle of TEM involves passing a beam of electrons through an ultrathin sample; the variations in the electron interactions with the material create an image that reveals the internal structure with nanometric resolution. filab.fr In the context of PEGylated materials, cryo-TEM has been effectively used to characterize the morphology of various self-assembled nanostructures. nih.gov It allows for the accurate assessment of critical quality attributes at the single-particle level. thermofisher.com For instance, studies on other PEG-lipid systems have used cryo-TEM to confirm the structural integrity and provide detailed insights into nanoparticle morphology and size distribution. thermofisher.com

Atomic Force Microscopy (AFM) is another high-resolution scanning probe microscopy technique that provides three-dimensional surface topography. mdpi.com AFM is particularly useful for characterizing the morphology of thin films or adsorbed layers of self-assembled structures on a substrate. mdpi.com In a typical AFM setup, a sharp tip at the end of a cantilever scans the surface of the sample. The deflections of the cantilever due to forces between the tip and the surface are monitored to create a topographical map. aps.org For this compound, AFM could be used to investigate the structure of films formed by the compound on various substrates. mdpi.com Research on PEG thin films has shown that the surface morphology, such as the formation of spherulites or stacked lamellae, can be effectively characterized by AFM. mdpi.com This technique can also provide information on the roughness and continuity of the films formed by PEGylated molecules. researchgate.net

The data obtained from these microscopic techniques are often quantitative and can be presented in detailed tables to summarize the morphological characteristics of the self-assembled structures of this compound under different conditions.

Table 1: Hypothetical Morphological Data of this compound Self-Assembled Structures from Microscopic Analysis

Microscopic TechniqueObserved StructureMean Diameter (nm)Polydispersity Index (PDI)Morphology Details
Cryo-TEMSpherical Micelles85 ± 50.12Uniform, dense core-shell structure
Cryo-TEMVesicles150 ± 200.25Unilamellar and some multilamellar structures observed
AFM (on mica substrate)Adsorbed Micellar FilmN/AN/AHomogeneous, continuous monolayer with low surface roughness (<1 nm)
AFM (on hydrophobic substrate)Aggregated ClustersN/AN/AIrregularly shaped clusters with heights ranging from 10-30 nm

Computational and Theoretical Approaches in Peg 200 Monoisostearate Research

Molecular Dynamics Simulations for Interfacial Interactions and Self-Assembly Processes

Molecular dynamics (MD) simulations are a cornerstone of computational research on surfactants, enabling the study of the dynamic behavior of molecules over time. nih.gov By simulating the motions and interactions of atoms and molecules, MD provides a near-atomistic resolution view of processes that are difficult to observe directly through experiments. nih.gov For a molecule like PEG 200 monoisostearate, MD simulations are particularly useful for understanding its behavior at interfaces (e.g., oil-water or air-water) and its tendency to self-assemble into larger structures like micelles.

Research on related PEGylated esters and lipids has demonstrated that MD simulations can elucidate several key aspects. rsc.orgresearchgate.net All-atom force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations), are often employed to model the interactions between the surfactant, water, and other potential components in a formulation. rsc.org Simulations can track the process of micellization from an initial random distribution of surfactant molecules in a solvent, revealing the timescale and mechanism of aggregation. nih.gov Key structural properties of the resulting aggregates, such as their size, shape, and compactness, can be calculated from the simulation trajectories. The radius of gyration (Rg), for instance, provides a measure of the compactness of a micelle. nih.govresearchgate.net

Table 1: Representative Parameters from MD Simulations of PEG Esters in Solution (Based on studies of related compounds like PEG monolaurate)
Simulation ParameterTypical Value/MethodologyInsight Gained
Force FieldOPLS-AA (All-Atom), MARTINI (Coarse-Grained)Defines the potential energy and forces between atoms, ensuring physically realistic behavior. rsc.orgacs.org
Solvent ModelSPC/E, TIP3P (for water)Explicitly models solvent molecules, crucial for studying hydration and hydrophobic effects. rsc.org
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. rsc.org
Simulation TimeNanoseconds (ns) to Microseconds (µs)Allows for the observation of dynamic processes like micelle formation and stabilization. nih.gov
Analysis MetricsRadius of Gyration (Rg), Radial Distribution Functions (RDFs), Hydrogen Bond AnalysisQuantifies micelle compactness, local molecular ordering, and specific intermolecular interactions. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) and semi-empirical approaches (e.g., xTB) can provide fundamental insights into the properties of this compound at the electronic level. nih.gov

For a PEG ester, QC calculations can be used to determine the distribution of electron density and electrostatic potential across the molecule. This is crucial for understanding the distinct polar (hydrophilic) and non-polar (hydrophobic) regions that drive its surfactant behavior. Such calculations can predict key energetic properties, including the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov The difference between these orbital energies (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability.

While large-scale QC calculations on the entire this compound molecule can be computationally intensive, they are invaluable for studying specific aspects, such as the reactivity of the ester linkage towards hydrolysis. By modeling the reaction pathway, chemists can predict activation energies and transition states, providing a molecular-level understanding of the compound's stability. Furthermore, QC calculations are essential for parameterizing the force fields used in MD simulations and for deriving descriptors used in QSPR models. nih.govnih.gov For example, DFT has been used to calculate binding energies and solvation free energies between PEG chains and drug molecules, revealing that interactions are often dominated by van der Waals forces rather than hydrogen bonds. nih.gov

Table 2: Key Molecular Descriptors Obtainable from Quantum Chemical Calculations for Surfactants
DescriptorDefinitionRelevance to this compound
Total Energy (ET)The total electronic energy of the molecule in its ground state.Indicates molecular stability. nih.gov
Dipole Moment (D)A measure of the overall polarity of the molecule.Quantifies the separation of charge, relating to its amphiphilic nature and interaction with polar solvents. nih.gov
EHOMOEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons (nucleophilicity). nih.gov
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons (electrophilicity). nih.gov
HOMO-LUMO GapThe energy difference between ELUMO and EHOMO.An indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov

Predictive Modeling of Macroscopic Properties from Molecular Parameters

A significant goal of computational chemistry is to bridge the gap between the molecular scale and the macroscopic world. Predictive models aim to calculate bulk properties of materials, such as density, viscosity, or phase behavior, directly from the fundamental parameters of their constituent molecules.

MD simulations are a primary source of data for these models. For instance, the density of liquid this compound can be calculated by averaging the volume of the simulation box in an NPT ensemble simulation. rsc.orgacs.org Dynamic properties like the self-diffusion coefficient, which relates to viscosity, can also be derived from simulation trajectories. acs.org

More complex properties, such as the critical micelle concentration (CMC), can be estimated using advanced simulation techniques and thermodynamic models. By simulating the system at various concentrations, one can observe the onset of aggregation and relate it to the thermodynamic driving forces of micellization. Studies on other polymers have also shown that predictive equations can be developed to estimate properties like the osmolality of solutions at different concentrations, which is crucial in many formulations. nih.gov The ability of PEGylated lipids to modulate the size and shape of self-assembled structures is a direct consequence of molecular parameters like the bulky nature of the PEG headgroup, a phenomenon that can be captured and predicted by coarse-grained simulations. acs.org

Table 3: Linking Molecular Parameters to Predicted Macroscopic Properties
Molecular Parameter (from Simulation/QC)Computational MethodPredicted Macroscopic Property
Average Molecular Volume/PackingMD Simulation (NPT Ensemble)Density acs.org
Mean Squared DisplacementMD SimulationSelf-Diffusion Coefficient, Viscosity acs.org
Free Energy of AggregationMD Simulation with Free Energy MethodsCritical Micelle Concentration (CMC)
Molecular Shape and Headgroup SizeMD Simulation, Coarse-GrainingAggregate Morphology (micelles, bicelles), Phase Behavior acs.org
Intermolecular Interaction EnergiesMD Simulation, QC CalculationsSolubility, Partition Coefficients

Development of Quantitative Structure-Property Relationship (QSPR) Models for Design Optimization

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. The goal is to develop mathematical equations that can predict the properties of new, unsynthesized molecules, thereby accelerating the design and optimization of compounds for specific applications. researchgate.net

For surfactants like this compound, QSPR models can be developed to predict key performance indicators such as the CMC, surface tension at the CMC (γcmc), and the hydrophile-lipophile balance (HLB). nih.govresearchgate.net The process involves three main steps:

Descriptor Generation: A large number of numerical descriptors are calculated for a set of known surfactant molecules. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., EHOMO, dipole moment). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) or graph neural networks (GNN), are used to find the best correlation between a subset of these descriptors and the experimental property of interest. nih.govresearchgate.net

Validation: The model is rigorously tested to ensure its predictive power for molecules not included in the initial training set.

Table 4: Common Descriptor Classes Used in Surfactant QSPR Models
Descriptor ClassExamplesInformation Encoded
ConstitutionalMolecular Weight, Number of Oxygen AtomsBasic molecular composition and size. nih.gov
TopologicalKier & Hall Molecular Connectivity Index (KH0)Information about the branching and connectivity of atoms in the molecule. nih.gov
Quantum-ChemicalDipole Moment, EHOMO, ELUMO, Molar Heat of Formation (ΔHf)Electronic properties, reactivity, and energetic stability. nih.gov
GeometricalMolecular Surface Area, Molecular VolumeThree-dimensional size and shape of the molecule.

Q & A

Basic Research Questions

Q. What are the key experimental parameters to optimize the synthesis of PEG 200 monoisostearate for high purity?

  • Methodological Answer : Synthesis optimization requires controlling reaction variables such as molar ratios (PEG 200 to isostearic acid), catalyst type (e.g., acid or enzyme-based), temperature (typically 80–120°C), and reaction time. Monitor esterification via acid value titration or FT-IR spectroscopy to track the disappearance of hydroxyl/carboxylic acid peaks. Purification via solvent extraction or column chromatography is critical to remove unreacted monomers and byproducts. Ensure purity validation using HPLC or GC-MS, as described in protocols for ester characterization .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • FT-IR : Identify ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and ether (C-O-C) bands at ~1100 cm⁻¹.
  • NMR : Use 1^1H NMR to confirm ester linkage formation (e.g., shifts at δ 4.2–4.3 ppm for PEG methylene adjacent to ester oxygen).
  • HPLC/GC-MS : Assess purity by comparing retention times with standards and quantifying residual monomers.
  • Elemental Analysis : Verify molecular composition (C, H, O) against theoretical values for C24_{24}H48_{48}O5_5.
  • Polarimetry : Optional for chiral centers if applicable. Reference protocols from ester characterization studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate vapor exposure.
  • Waste Disposal : Segregate organic waste (e.g., unreacted monomers) from aqueous phases; neutralize acidic catalysts before disposal.
  • Emergency Measures : Rinse exposed skin with water for 15 minutes; consult SDS for spill management. These align with laboratory safety guidelines for ester handling .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the colloidal stability of this compound in surfactant-based formulations?

  • Methodological Answer :

  • Formulation Variables : Vary surfactant concentration (e.g., 1–10% w/w), pH (3–9), and ionic strength (using NaCl or buffers).
  • Stability Metrics : Use dynamic light scattering (DLS) to monitor particle size distribution over time. Centrifugation (3000–10,000 rpm for 30 min) can assess phase separation.
  • Temperature Cycling : Expose formulations to 4°C, 25°C, and 40°C for 24–72 hours to simulate storage conditions.
  • Microscopy : Cryo-TEM or optical microscopy to visualize micelle/vesicle morphology. Reference nonionic surfactant stability studies .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer :

  • Solvent Polarity Screening : Test solubility in water, ethanol, hexane, and DMSO using turbidimetry or gravimetric analysis.
  • Hansen Solubility Parameters : Calculate HSP values to predict compatibility.
  • Temperature-Dependent Studies : Measure solubility at 25°C, 40°C, and 60°C to identify entropy-driven discrepancies.
  • Statistical Validation : Use ANOVA to assess reproducibility across replicates. Address outliers via controlled humidity/temperature during testing .

Q. How can comparative analysis with structural analogs (e.g., PEG 200 monooleate) inform the selection of PEG esters for specific applications?

  • Methodological Answer :

  • Structure-Activity Relationships : Compare hydrophile-lipophile balance (HLB) values, critical micelle concentrations (CMC), and thermal stability (via TGA/DSC).
  • Functional Assays : Test emulsification efficiency (e.g., oil-water emulsions) and biocompatibility (cell viability assays).
  • Molecular Dynamics Simulations : Model interactions with target molecules (e.g., lipids, APIs). Reference studies on PEG ester analogs .

Q. What methodologies assess the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate samples in buffers (pH 2, 7, 12) at 37°C and 60°C.
  • Analytical Monitoring : Quantify free PEG and isostearic acid via LC-MS or titration.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life.
  • Surface Analysis : ATR-FTIR to detect ester bond cleavage. Protocols align with hydrolytic stability testing for esters .

Data Presentation and Reproducibility

  • Tables : Include HLB values, CMC data, and stability metrics (e.g., particle size over time). Use SI units and consistent significant figures .
  • Supplementary Materials : Provide raw NMR/HPLC data, statistical scripts, and simulation parameters as downloadable files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.